molecular formula C16H16Cl2N2O2 B5550050 3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione

3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione

Cat. No.: B5550050
M. Wt: 339.2 g/mol
InChI Key: PDTNUZHYRCRNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.

    Chlorination: The chlorination of the pyrrole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
  • 3-(Morpholin-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione

Uniqueness

3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-11-7-3-4-8-12(11)20-15(21)13(18)14(16(20)22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTNUZHYRCRNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324572
Record name 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303035-94-1
Record name 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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